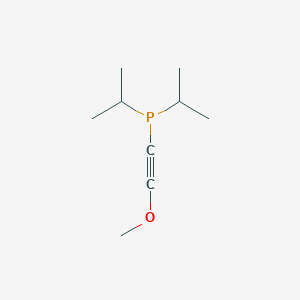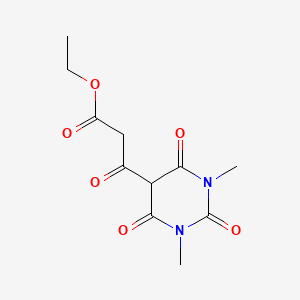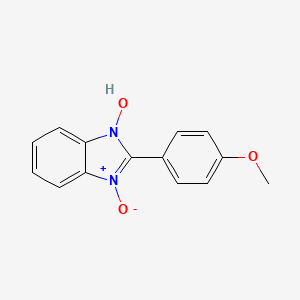
6-chloro-3-ethyl-7-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-ethyl-7-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the 3rd position, and a methyl group at the 7th position on the benzothiadiazine ring. The 1,1-dioxide designation indicates the presence of two oxygen atoms bonded to the sulfur atom in the ring. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-ethyl-7-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-ethyl-4-methylbenzenesulfonamide with thionyl chloride, followed by cyclization with ammonia or an amine under reflux conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
6-chloro-3-ethyl-7-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide, ammonia, or primary amines are employed under basic or neutral conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiadiazines, and reduced benzothiadiazines .
科学的研究の応用
6-chloro-3-ethyl-7-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-chloro-3-ethyl-7-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, as an antihypertensive agent, it may inhibit certain enzymes or receptors involved in blood pressure regulation. As an antimicrobial agent, it may disrupt bacterial cell wall synthesis or interfere with viral replication .
類似化合物との比較
Similar Compounds
Chlorothiazide: A diuretic used to treat hypertension and edema.
Hydrochlorothiazide: Another diuretic with similar applications.
Benzothiadiazine derivatives: Various derivatives with different substituents exhibit diverse pharmacological activities.
Uniqueness
6-chloro-3-ethyl-7-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorine, ethyl, and methyl groups can influence its reactivity, solubility, and interaction with biological targets .
特性
分子式 |
C10H11ClN2O2S |
|---|---|
分子量 |
258.73 g/mol |
IUPAC名 |
6-chloro-3-ethyl-7-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C10H11ClN2O2S/c1-3-10-12-8-5-7(11)6(2)4-9(8)16(14,15)13-10/h4-5H,3H2,1-2H3,(H,12,13) |
InChIキー |
OUXGHFKSIBLTOO-UHFFFAOYSA-N |
正規SMILES |
CCC1=NS(=O)(=O)C2=C(N1)C=C(C(=C2)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/no-structure.png)
![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)

![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)

![2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride](/img/structure/B14350646.png)

